molecular formula C17H17FN2O3 B7352196 (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one

Cat. No. B7352196
M. Wt: 316.33 g/mol
InChI Key: DCRMZLJPNYKXLE-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one, also known as FFC or Furan Fatty Acid Synthase (FASN) C inhibitor, is a chemical compound that has been studied for its potential use in cancer treatment. FASN is an enzyme that plays a crucial role in the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. Inhibiting FASN has been shown to be a promising strategy for cancer therapy.

Mechanism of Action

The mechanism of action of (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one involves the inhibition of FASN, which is an enzyme that is overexpressed in many types of cancer. FASN plays a crucial role in the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FASN, this compound reduces the availability of fatty acids, which leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits FASN activity and reduces the levels of intracellular fatty acids. In vivo studies have also shown that this compound reduces tumor growth and increases survival rates in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one in lab experiments include its specificity for FASN, its ability to inhibit FASN activity, and its potential use in cancer therapy. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new FASN inhibitors based on the structure of this compound.
3. Studies to determine the potential use of this compound in combination with other cancer therapies.
4. Investigation of the role of FASN in other diseases, such as obesity and diabetes.
5. Studies to determine the potential use of this compound in other types of cancer, such as breast cancer and prostate cancer.
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of FASN, which is an enzyme that plays a crucial role in the synthesis of fatty acids. While there are limitations to its use in lab experiments, the future directions for its study are numerous and promising.

Synthesis Methods

The synthesis of (3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one involves several steps, including the preparation of intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in scientific literature, and it involves the use of various reagents and catalysts.

Scientific Research Applications

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits FASN activity and reduces the growth and proliferation of cancer cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in animal models.

properties

IUPAC Name

(3S)-4-[5-(4-fluorophenyl)furan-2-carbonyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-16(21)19-9-2-10-20(11)17(22)15-8-7-14(23-15)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRMZLJPNYKXLE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.